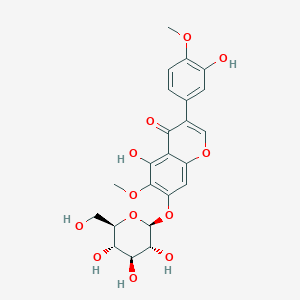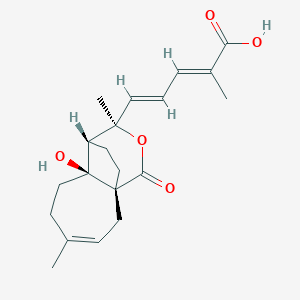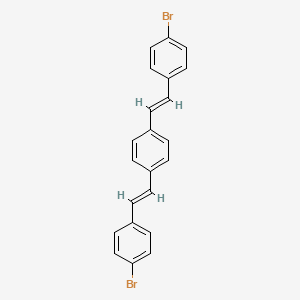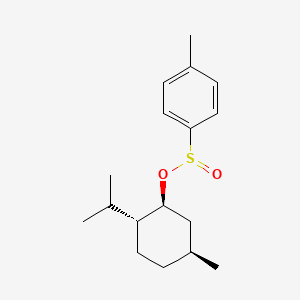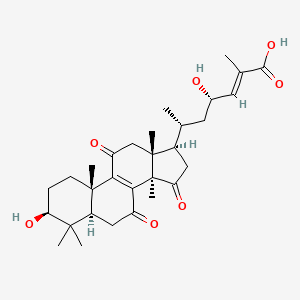
ガノデリック酸Z
概要
説明
Ganoderic acid Z is a type of ganoderic acid, which is a lanostane triterpenoid . It can be isolated from mushrooms of the genus Ganoderma .
Synthesis Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The biosynthesis of ganoderic acids has been a topic of interest for scientists, and various strategies have been developed to control production and increase yield . For instance, the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold have been identified .Molecular Structure Analysis
Ganoderic acid Z is a triterpene with a molecular formula of C30H48O3 . It is a product of the mevalonate pathway, which involves four cyclic and two linear isoprenes .Chemical Reactions Analysis
The biosynthesis of ganoderic acids involves a series of oxidation events, primarily driven by proteins of the cytochrome P450 superfamily . These “tailoring” enzymes help produce ganoderic acids with various bioactivities .Physical And Chemical Properties Analysis
Ganoderic acid Z has a molecular weight of 456.7 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years in powder form .科学的研究の応用
薬理活性
ガノデリック酸(GA)は、霊芝から得られる重要な二次代謝産物のひとつであり、幅広い薬理活性と、ヒトの病気に対する治療効果を持っています . これらは、4つの環状および2つの線状イソプレンを持つトリテルペンであり、メバロン酸経路の産物です .
薬物開発
ガノデリック酸は、新規薬剤開発のための貴重な資源となっています . しかしながら、これらは通常、非常に低い濃度で産生され、産生するキノコは、産業用途のために面倒な屋外栽培を必要とします .
生合成
ガノデリック酸の生合成における最新の進歩には、主に、いくつかのシトクロムP450酵素がラノスタン骨格の触媒における役割を特定することに重点が置かれています .
抗腫瘍および抗多剤耐性化学療法
GA-Rをin vitroで用いたところ、細胞内の薬物蓄積を促進することにより、KB-A-1/Dox細胞の抗腫瘍薬ドキソルビシンに対する回復応答をもたらしました . これらの知見は、霊芝トリテルペンが抗腫瘍および抗多剤耐性化学療法の候補となりうることを示しています .
アルコール性肝疾患治療
現在の研究は、過剰なアルコール摂取によるマウスにおけるアルコール性肝疾患(ALD)に対するガノデリック酸介入の保護効果を調査するために設計されました .
異種生産
G. lucidumの遺伝子操作が困難で、収率が低く、生育が遅いことから、異種宿主におけるGAの生合成は、効率的な生産のための有望な代替手段となっています . 最近、霊芝由来のCYP5150L8をサッカロマイセス・セレビシエに発現させることにより、GAである3-ヒドロキシ-ラノスタ-8,24-ジエン-26-酸(HLDOA)の異種生産が達成されました .
作用機序
Ganoderic acid Z is a bioactive compound derived from Ganoderma lucidum, a medicinal mushroom known for its wide range of therapeutic effects . This article will delve into the mechanism of action of Ganoderic acid Z, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Ganoderic acid Z, like other ganoderic acids, has a wide range of pharmacological activities and therapeutic effects on human ailments Related compounds such as ganoderic acid a have been shown to target the nlrp3 inflammasome and IL-1R1 .
Mode of Action
For instance, Ganoderic acid A has been shown to inhibit the activity of the NLRP3 inflammasome .
Biochemical Pathways
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and are products of the mevalonate pathway . The mevalonate pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
Result of Action
Ganoderic acids are known to have a wide range of pharmacological activities and therapeutic effects on human ailments .
Action Environment
The biosynthesis of Ganoderic acids is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . More and more evidence indicates that various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic acid biosynthesis regulation in response to environmental factors .
Safety and Hazards
将来の方向性
There is ongoing research into the biosynthesis, diversification, and hyperproduction of ganoderic acids . The demand for Ganoderma lucidum, the mushroom from which ganoderic acids are derived, is growing due to its pharmacological effects against diverse diseases . Therefore, there is a need for its artificial production . The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists .
生化学分析
Biochemical Properties
Ganoderic Acid Z interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis . The nature of these interactions involves binding to these biomolecules, leading to changes in their activity and function .
Cellular Effects
Ganoderic Acid Z has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antitumor effects, anti-inflammatory effects, and antioxidation effects .
Molecular Mechanism
At the molecular level, Ganoderic Acid Z exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis .
Dosage Effects in Animal Models
The effects of Ganoderic Acid Z vary with different dosages in animal models. For instance, one study found that Ganoderic Acid A, a similar compound, had protective effects against α-amanitin-induced liver damage in mice
Metabolic Pathways
Ganoderic Acid Z is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that Ganoderic Acid Z is a product of the mevalonate pathway, which primarily exists in the cytosol
Subcellular Localization
As a product of the mevalonate pathway, it is primarily synthesized in the cytosol
特性
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBNEAPLDQWLQ-AVCLMWMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151654 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294674-09-2 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Ganoderic Acid Z compare to other similar compounds, and how does this impact its activity?
A2: Ganoderic Acid Z is structurally similar to Methyl Ganoderic Acid DM, another triterpenoid found in Ganoderma lucidum. Methyl Ganoderic Acid DM demonstrates potent inhibitory effects on osteoclastogenesis, a process crucial in bone resorption []. While Ganoderic Acid DM also inhibits osteoclastogenesis, a key structural difference – the presence of a methyl ester at C-26 in Methyl Ganoderic Acid DM – appears to enhance this inhibitory activity compared to Ganoderic Acid Z []. This suggests that specific structural features within this class of compounds can significantly influence their biological activity and potency.
Q2: What are the primary sources of Ganoderic Acid Z?
A3: Ganoderic Acid Z has been primarily isolated from the fruiting body of the Ganoderma lucidum mushroom [], a fungus traditionally used in East Asian medicine. Interestingly, it has also been found in Ganoderma theaecolum [], another species of the Ganoderma genus, highlighting the potential diversity of bioactive compounds within this fungal genus.
Q3: What analytical techniques are commonly employed for the isolation and characterization of Ganoderic Acid Z?
A4: Researchers utilize various techniques for isolating and characterizing Ganoderic Acid Z. Initial extraction often involves solvents like ethanol, followed by purification steps such as preparative HPLC and column chromatography employing silica gel and ODS (octadecylsilyl silica gel) []. Structural elucidation relies heavily on spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




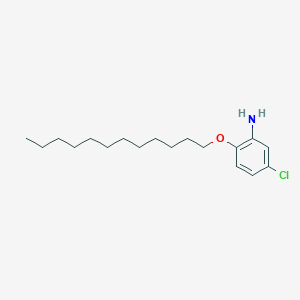
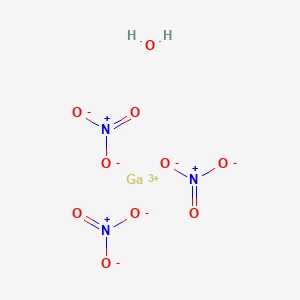
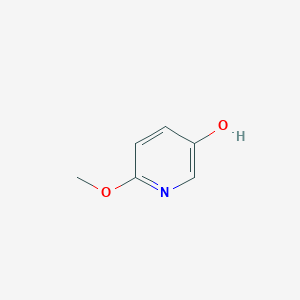
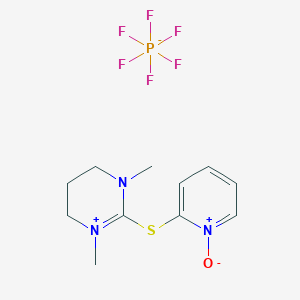
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)

